5-(吗啉磺酰基)吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

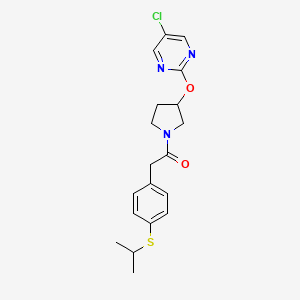

The compound 5-(Morpholinosulfonyl)pyridin-2-amine is a chemical entity that can be derived from reactions involving morpholine, a secondary amine, as a key reactant. Although the provided papers do not directly discuss the synthesis or properties of 5-(Morpholinosulfonyl)pyridin-2-amine, they do provide insights into the reactivity of morpholine with other compounds, which can be extrapolated to understand the potential synthesis and properties of the target compound.

Synthesis Analysis

The synthesis of related compounds involves the use of morpholine in Mannich reactions, as described in the first paper. The reaction between a secondary amine, such as morpholine, and 5-cyano or 5-azidomethyl-8-hydroxyquinoline leads to the formation of 5,7-disubstituted oxine derivatives. These derivatives are obtained by nucleophilic displacement reactions, which are characterized by medium to fair yields and are confirmed through various spectroscopic methods including NMR, MS, and IR .

In the second paper, the reaction of ω-cyanoacetophenone derivatives with secondary amines, including morpholine, is explored. This reaction yields aminopyridine derivatives, which suggests that morpholine can participate in the formation of pyridine rings when reacted with appropriate precursors. The mechanism proposed involves the formation of enamines and carbanions, indicating that morpholine can act as a nucleophile in these reactions .

Molecular Structure Analysis

While the exact molecular structure of 5-(Morpholinosulfonyl)pyridin-2-amine is not discussed, the structure of related compounds can be inferred from the X-ray structure data provided for the product obtained from the reaction of 5-cyanomethyl-8-hydroxyquinoline and piperidine . This suggests that similar structural analysis techniques could be applied to determine the molecular structure of 5-(Morpholinosulfonyl)pyridin-2-amine.

Chemical Reactions Analysis

The chemical reactivity of morpholine-containing compounds is highlighted in the synthesis of aminopyridine derivatives. The formation of these compounds through reactions with cyanoacetophenone derivatives indicates that morpholine can engage in complex chemical reactions leading to heterocyclic compounds . This reactivity could be relevant when considering the synthesis and reactions of 5-(Morpholinosulfonyl)pyridin-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not directly reported in the provided papers. However, the characterization of the compounds using NMR, MS, and IR spectrometry suggests that these techniques could be employed to determine the physical and chemical properties of 5-(Morpholinosulfonyl)pyridin-2-amine. The solubility, melting point, and stability of the compound could be inferred from similar compounds synthesized using morpholine .

科学研究应用

化学合成和催化

5-(吗啉磺酰基)吡啶-2-胺参与了各种化学合成和催化过程。该化合物的结构组分,如吗啉环,对设计具有药理活性的化合物至关重要。例如,吗啉衍生物已被广泛研究其广谱的药理特性,突显了这类结构在新治疗剂开发中的重要性。此外,含氮的杂环化合物,如吡啶衍生物,在生物化学和药物化学中发挥着关键作用,因为它们具有多样的应用和生物活性(Asif & Imran, 2019)。

生物胺和食品安全

5-(吗啉磺酰基)吡啶-2-胺作为一种生物胺,在食品安全和质量方面具有重要意义。组胺、腐胺和腐胺等生物胺对确定鱼类的安全性和质量至关重要。这些胺是由氨基酸的脱羧反应形成的,在各种生物体中发挥着重要的生理作用。了解生物胺与亚硝胺形成等因素之间的关系可以阐明某些食物中毒事件的机制,并确保许多鱼类产品的安全(Bulushi et al., 2009)。

环境应用

该化合物还在环境应用中具有相关性。例如,吗啉等化合物参与了水中污染物的光催化降解。这一过程对于矿化吡啶和吗啉等污染物至关重要,确保了可能对环境和水质构成威胁的化合物的消除(Pichat, 1997)。

抗结核活性

此外,5-(吗啉磺酰基)吡啶-2-胺的结构对相关化合物的药用意义做出了贡献。例如,吡啶的衍生物,如2-异尼古丁酰肼基甲酰胺,已显示出有希望的抗结核活性。这类化合物正在评估其对各种分枝杆菌菌株的有效性,有助于开发治疗结核病的新疗法(Asif, 2014)。

生物降解和微生物应用

生物降解生物胺,包括类似于5-(吗啉磺酰基)吡啶-2-胺的结构,是另一个重要的应用领域。假单胞菌属的物种可以降解各种生物胺,将其用作碳和能源来源。这种能力具有生物技术应用,包括从不同来源消除生物胺,这对食品安全和环境保护至关重要(Luengo & Olivera, 2020)。

安全和危害

5-(Morpholinosulfonyl)pyridin-2-amine is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety data sheets should be consulted for more detailed safety information .

属性

IUPAC Name |

5-morpholin-4-ylsulfonylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c10-9-2-1-8(7-11-9)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLUKCFVYCDJCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CN=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)

![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)

![1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2508673.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide](/img/structure/B2508674.png)

![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)

![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2508681.png)

![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)

![(2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2508688.png)